

Technical Guide: LBM415, a Novel Peptide Deformylase Inhibitor

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Compound of Interest

Compound Name: HQ-415

Cat. No.: B15605138

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This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for LBM415, a novel, orally active peptide deformylase (PDF) inhibitor.

Chemical Structure and Properties

While the precise chemical structure of LBM415 is not readily available in the public domain, it is characterized as a peptide-based inhibitor. General properties are summarized below.

Table 1: General Properties of LBM415

Property	Value	Reference
Drug Class	Peptide Deformylase (PDF) Inhibitor	[1]
Administration	Oral	[1]
Therapeutic Area	Antibacterial	[1]

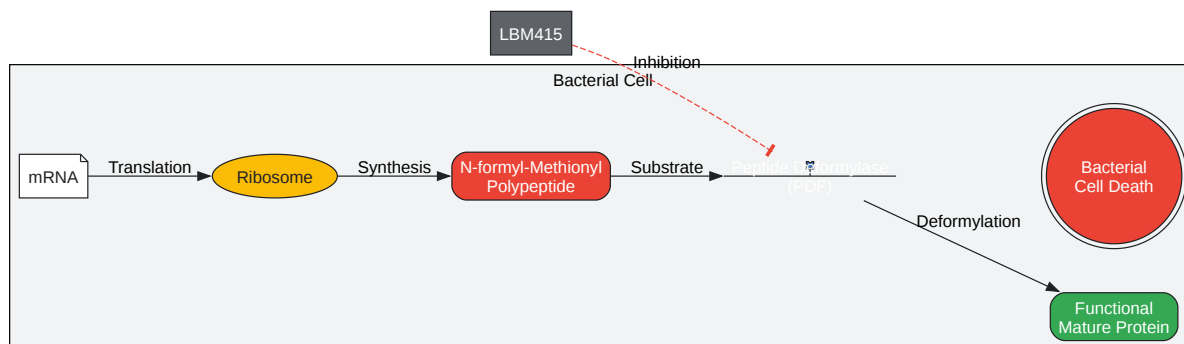
Mechanism of Action and Signaling Pathways

LBM415 functions as an inhibitor of peptide deformylase (PDF), a crucial bacterial enzyme.[\[1\]](#) PDF is essential for bacterial protein synthesis, as it removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme leads to the accumulation

of formylated, non-functional proteins, ultimately resulting in bacterial cell death. This mechanism of action makes PDF a target for a new class of antibiotics.^[1]

The specific signaling pathways affected by the downstream consequences of PDF inhibition are complex and would involve the general pathways of bacterial protein synthesis and stress response.

Diagram 1: Proposed Mechanism of Action for LBM415



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Caption: LBM415 inhibits peptide deformylase (PDF), preventing the formation of mature bacterial proteins and leading to cell death.

Pharmacokinetic Properties

Pharmacokinetic studies of LBM415 have been conducted in healthy volunteers. The compound exhibits dose-proportional pharmacokinetics.

Table 2: Pharmacokinetic Parameters of LBM415

Parameter	Value (at 1,000 mg b.i.d.)	Reference
Peak Plasma Concentration (C _{max})	17.85 ± 5.96 µg/ml	[1]
Area Under the Curve (AUC _{0-24h})	36.83 ± 10.36 µg/ml·h	[1]
Half-life (t _{1/2})	2.18 ± 0.61 h (after a single 1,000 mg dose)	[1]

Safety and Toxicology

LBM415 was generally well-tolerated at lower doses. However, at the highest dose tested (1,000 mg t.i.d.), safety concerns were identified.

Table 3: Safety Profile of LBM415

Dose	Observed Effects	Reference
Low Doses	Well tolerated	[1]
1,000 mg t.i.d. (Day 11)	Reversible cyanosis and low oxygen saturation, attributable to methemoglobinemia.[1]	[1]
Oxygen saturation as low as 88% in one subject.[1]	[1]	

Experimental Protocols

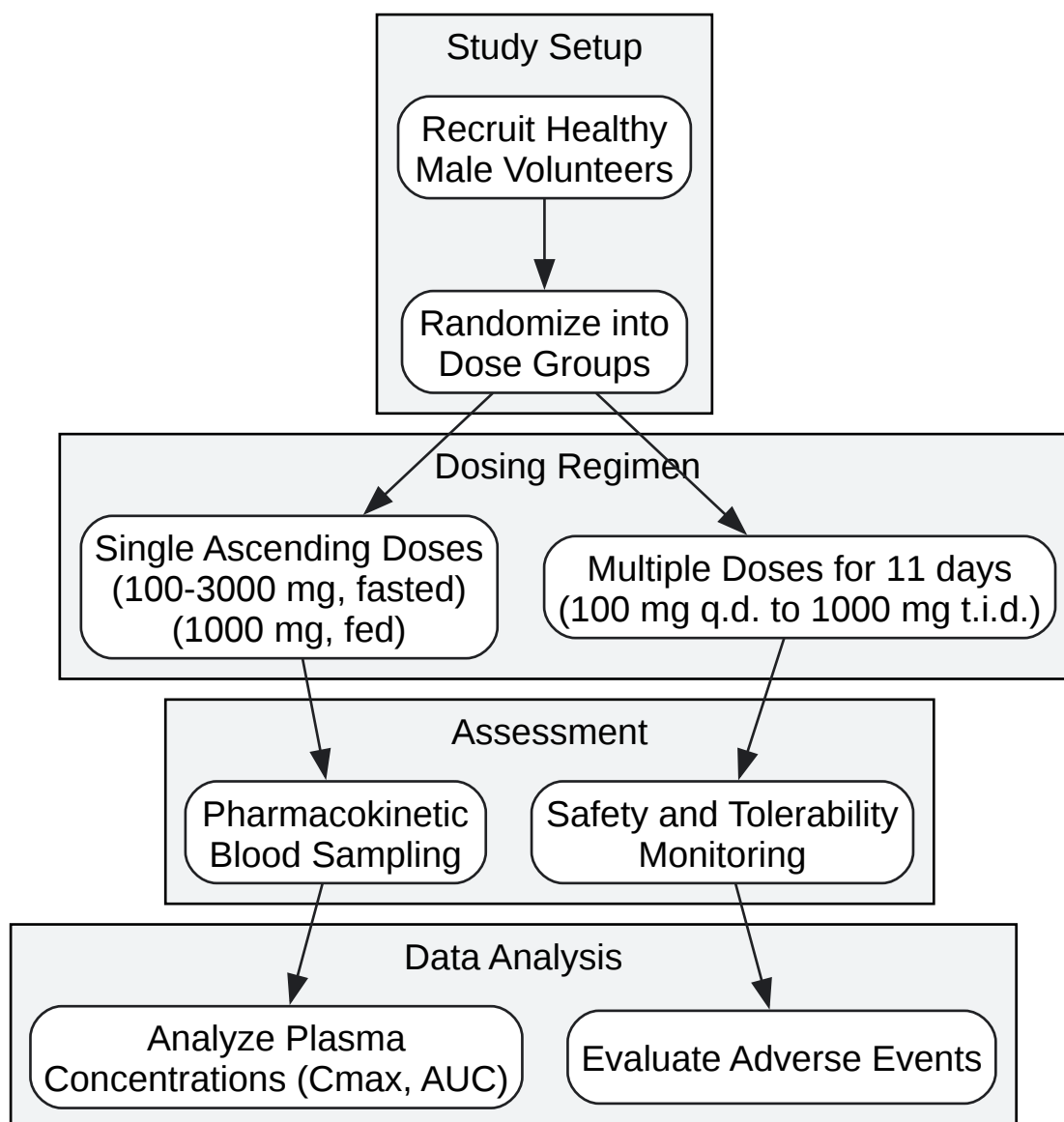
Detailed experimental protocols for the clinical evaluation of LBM415 are described in the published literature.

Clinical Trial Design for Pharmacokinetic and Safety Assessment

A randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers. The study involved single ascending oral doses ranging from 100 to 3,000 mg in

the fasted state and a 1,000 mg dose in the fed state. Subsequently, multiple-dose regimens ranging from 100 mg q.d. to 1,000 mg t.i.d. were administered for 11 days.[1]

Diagram 2: Experimental Workflow for LBM415 Clinical Trial



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Caption: Workflow of the clinical trial to assess the pharmacokinetics and safety of LBM415.

Bioanalytical Method

While the specific bioanalytical method for LBM415 is not detailed in the provided abstract, such studies typically involve the use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of the drug in plasma samples.

Safety Assessments

Safety monitoring included the regular assessment of vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, clinical chemistry, urinalysis), and the recording of any adverse events. In the case of LBM415, this would have included monitoring for signs of cyanosis and measuring oxygen saturation levels.^[1]

In conclusion, while the identity of "HQ-415" remains to be definitively confirmed, the available data on the investigational antibiotic LBM415 provides valuable insights for researchers in the field of drug development. Further investigation into proprietary databases or direct inquiry with researchers in the field may be necessary to fully elucidate the identity and complete technical profile of "HQ-415".

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References

- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: LBM415, a Novel Peptide Deformylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605138#hq-415-chemical-structure-and-properties]

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